molecular formula C16H15Cl2N5O3 B2683012 2-(2,4-dichlorophenoxy)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1171837-11-8

2-(2,4-dichlorophenoxy)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2683012
CAS RN: 1171837-11-8
M. Wt: 396.23
InChI Key: GNUSTNAWOWLYJQ-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H15Cl2N5O3 and its molecular weight is 396.23. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Applications

Compounds with 1,3,4-oxadiazole and pyrazole structures have been extensively studied for their pharmacological potential. For example, derivatives have been evaluated for their antibacterial and anti-enzymatic potential, with some showing significant activity against gram-negative and gram-positive bacteria, as well as inhibitory effects on enzymes like lipoxygenase (LOX) (Nafeesa et al., 2017). Additionally, certain 1,3,4-oxadiazole derivatives have demonstrated promising α-glucosidase inhibitory potential, suggesting potential applications in managing diabetes (Iftikhar et al., 2019).

Material Science Applications

The nonlinear optical (NLO) properties of compounds featuring 1,3,4-oxadiazole and pyrazole rings have also been explored, indicating potential applications in photonic devices and materials science. For instance, studies on the NLO properties of crystalline acetamide structures have shown these compounds to be good candidates for optical switches, modulators, and energy applications due to their significant (hyper)polarizabilities (Castro et al., 2017).

Chemical Synthesis

These compounds are valuable intermediates in chemical synthesis, providing pathways to a wide range of biologically active molecules. The synthesis and characterization of various acetamide derivatives, including their structural elucidation through spectroscopic techniques, play a crucial role in the development of new pharmaceuticals and materials (Basra et al., 2019).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N5O3/c1-9(2)23-12(5-6-19-23)15-21-22-16(26-15)20-14(24)8-25-13-4-3-10(17)7-11(13)18/h3-7,9H,8H2,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUSTNAWOWLYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

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